molecular formula C9H10BrFO2 B1524416 3-Bromo-5-fluoro-2-isopropoxyphenol CAS No. 1026796-58-6

3-Bromo-5-fluoro-2-isopropoxyphenol

Cat. No.: B1524416
CAS No.: 1026796-58-6
M. Wt: 249.08 g/mol
InChI Key: AEQOJSGAXJOPBR-UHFFFAOYSA-N
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Description

3-Bromo-5-fluoro-2-isopropoxyphenol is a chemical compound with the CAS Number: 1026796-58-6 . It has a molecular weight of 249.08 and is typically stored at temperatures between 2-8°C . It is a liquid at room temperature .


Molecular Structure Analysis

The IUPAC name for this compound is this compound . The InChI code is 1S/C9H10BrFO2/c1-5(2)13-9-7(10)3-6(11)4-8(9)12/h3-5,12H,1-2H3 .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 249.08 . It is a liquid at room temperature and is typically stored at temperatures between 2-8°C .

Scientific Research Applications

Anaerobic Transformation in Environmental Studies

Research on isomeric fluorophenols, including compounds structurally similar to 3-Bromo-5-fluoro-2-isopropoxyphenol, has revealed their utility in studying the anaerobic transformation of phenol to benzoate in freshwater sediments. These compounds act as analogs to investigate transformation pathways and product accumulation, providing insight into environmental biotransformation processes (Genthner, Townsend, & Chapman, 1989).

Carbonic Anhydrase Inhibition for Therapeutic Purposes

Bromophenol derivatives, including molecules like this compound, have shown inhibitory activity against human carbonic anhydrase isozymes. These findings suggest potential applications in developing therapeutics for conditions such as glaucoma, epilepsy, gastric and duodenal ulcers, neurological disorders, and osteoporosis (Balaydın et al., 2012).

Water Treatment and Environmental Chemistry

Studies involving bromophenols, which are structurally related to this compound, have been crucial in understanding the degradation processes and formation of byproducts during water treatment. These studies help in assessing the impacts of such compounds on water quality and their transformations under different treatment processes (Luo et al., 2019).

Material Science and Electronic Applications

Research on halogenated phenols, including compounds like this compound, has contributed to the development of materials with tailored electronic properties. These compounds serve as building blocks for conjugated polymers, which are integral in creating advanced materials for electronic applications (Gohier, Frère, & Roncali, 2013).

Biological Studies and Antibacterial Properties

Bromophenol derivatives, structurally related to this compound, have been isolated from marine organisms and studied for their antibacterial properties. These compounds offer potential avenues for developing new antibacterial agents and understanding marine natural products' biological roles (Xu et al., 2003).

Safety and Hazards

The safety information for this compound includes the following hazard statements: H315, H319, H335 . These indicate that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P305, P351, P338 , which advise avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .

Mechanism of Action

Target of Action

This compound is a type of organoboron reagent , which are commonly used in various chemical reactions, including the Suzuki–Miyaura coupling . The targets of this compound would depend on the specific reaction it is being used in.

Mode of Action

In the context of the Suzuki–Miyaura coupling, organoboron reagents like 3-Bromo-5-fluoro-2-isopropoxyphenol interact with a palladium catalyst. The palladium undergoes an oxidative addition with electrophilic organic groups, forming a new Pd–C bond. The organoboron reagent then undergoes transmetalation, transferring the organic group from boron to palladium .

Biochemical Pathways

Organoboron reagents are known to be involved in the suzuki–miyaura coupling, a widely-used reaction for forming carbon-carbon bonds . This reaction is a key step in many synthetic pathways in organic chemistry.

Result of Action

The result of the action of this compound would depend on the specific reaction it is being used in. In the case of the Suzuki–Miyaura coupling, the result is the formation of a new carbon-carbon bond . This can lead to the synthesis of a wide range of organic compounds.

Biochemical Analysis

Biochemical Properties

3-Bromo-5-fluoro-2-isopropoxyphenol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux . The nature of these interactions is primarily based on the compound’s ability to form hydrogen bonds and hydrophobic interactions with the active sites of enzymes and proteins .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been observed to alter the expression of genes involved in oxidative stress response and apoptosis . Additionally, this compound can affect cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation . This binding interaction is facilitated by the compound’s structural features, which allow it to fit into the active sites of enzymes and proteins . Furthermore, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . In vitro and in vivo studies have shown that this compound can degrade over time, leading to a decrease in its efficacy . Additionally, long-term exposure to the compound can result in adaptive cellular responses, such as upregulation of detoxification enzymes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antioxidant activity . At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage level triggers a significant change in the compound’s impact on cellular function .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways . For instance, the compound can inhibit enzymes involved in the glycolytic pathway, leading to changes in metabolic flux and metabolite levels . Additionally, this compound can affect the tricarboxylic acid cycle by modulating the activity of key enzymes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments . For example, this compound can be transported into mitochondria, where it exerts its effects on cellular metabolism .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound is directed to specific compartments or organelles by targeting signals and post-translational modifications . For instance, this compound can localize to the endoplasmic reticulum, where it interacts with enzymes involved in protein folding and modification .

Properties

IUPAC Name

3-bromo-5-fluoro-2-propan-2-yloxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrFO2/c1-5(2)13-9-7(10)3-6(11)4-8(9)12/h3-5,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEQOJSGAXJOPBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1Br)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10680251
Record name 3-Bromo-5-fluoro-2-[(propan-2-yl)oxy]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10680251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1026796-58-6
Record name 3-Bromo-5-fluoro-2-[(propan-2-yl)oxy]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10680251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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